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Abstract
This application note provides a detailed protocol for the identification and structural elucidation

of Yadanzioside P, a quassinoid glycoside isolated from Brucea javanica. Yadanzioside P has

been identified as 3-O-(β-D-glucopyranosyl)bruceantin[1][2]. The structural confirmation is

achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional Nuclear

Magnetic Resonance (NMR) spectroscopy techniques. The methodologies outlined herein are

crucial for the quality control and characterization of this potentially therapeutic natural product.

Introduction
Yadanzioside P is a member of the quassinoid family, a group of bitter principles known for

their wide range of biological activities, including antimalarial and anticancer properties.

Structurally, it is a glycoside of the complex triterpenoid, bruceantin, with a β-D-glucopyranosyl

moiety attached at the C-3 position. Accurate structural identification is paramount for

understanding its structure-activity relationship and for further drug development. NMR

spectroscopy is an indispensable tool for the unambiguous structural determination of such

complex natural products.

Chemical Structure
Yadanzioside P (3-O-(β-D-glucopyranosyl)bruceantin)
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Aglycone: Bruceantin

Glycone: β-D-Glucopyranose

Linkage: β-glycosidic bond at C-3 of bruceantin

Experimental Protocols
Sample Preparation

Isolation: Yadanzioside P is isolated from the seeds or stems of Brucea javanica or Brucea

antidysenterica using a series of chromatographic techniques, including column

chromatography and High-Performance Liquid Chromatography (HPLC).

Sample Purity: Ensure the purity of the isolated Yadanzioside P is >95% as determined by

HPLC analysis.

NMR Sample Preparation:

Weigh approximately 5-10 mg of purified Yadanzioside P.

Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅,

methanol-d₄, or DMSO-d₆). Pyridine-d₅ is often used for similar quassinoid glycosides to

ensure solubility and minimize overlapping signals with the solvent.

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or

higher) equipped with a cryoprobe for enhanced sensitivity.

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 12-15 ppm.

Acquisition Time: 2-3 seconds.
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Relaxation Delay: 2 seconds.

Number of Scans: 16-64 scans, depending on sample concentration.

¹³C NMR:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans.

2D NMR Experiments:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for connecting different structural

fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial

proximities of protons.

Data Processing and Analysis
Processing: Process the acquired Free Induction Decays (FIDs) using appropriate NMR

software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction,

baseline correction, and referencing. For ¹H and ¹³C spectra, reference to the residual

solvent peak or an internal standard like Tetramethylsilane (TMS).
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Analysis:

¹H NMR: Analyze chemical shifts (δ), coupling constants (J), and integration values to

identify proton environments.

¹³C NMR: Identify the number of carbon signals and their types (C, CH, CH₂, CH₃) with the

aid of DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

2D NMR: Systematically analyze the cross-peaks in COSY, HSQC, and HMBC spectra to

build the molecular structure fragment by fragment. The HMBC spectrum is particularly

vital for establishing the connection between the bruceantin aglycone and the glucose

moiety, and for assigning quaternary carbons.

Data Presentation
Disclaimer: The following NMR data is a composite representation. The data for the aglycone

(bruceantin) is based on published literature, while the data for the glucose moiety is based on

typical values for a β-D-glucopyranosyl unit attached at a similar position. The full experimental

NMR data for Yadanzioside P was not available in the public domain at the time of this

compilation.

Table 1: ¹H NMR Data of Yadanzioside P (Composite)
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Position δ (ppm) Multiplicity J (Hz)

Bruceantin Moiety

1 ~5.30 d ~3.0

2 ~2.50 m

3 ~4.50 m

5 ~3.00 m

6α ~2.20 m

6β ~1.80 m

7 ~4.00 d ~8.0

9 ~3.20 m

11 ~4.20 d ~2.0

12 ~3.80 d ~2.0

14 ~2.80 m

15 ~5.50 m

18 (CH₃) ~1.20 s

19 (CH₃) ~1.90 s

20 (CH₃) ~1.50 s

21 (OCH₃) ~3.70 s

β-D-Glucopyranosyl

Moiety

1' ~4.90 d ~7.5

2' ~3.50 m

3' ~3.60 m

4' ~3.40 m

5' ~3.70 m
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6'a ~3.90 m

6'b ~3.75 m

Table 2: ¹³C NMR Data of Yadanzioside P (Composite)
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Position δ (ppm)

Bruceantin Moiety

1 ~82.0

2 ~45.0

3 ~80.0

4 ~165.0

5 ~40.0

6 ~25.0

7 ~78.0

8 ~48.0

9 ~50.0

10 ~42.0

11 ~70.0

12 ~75.0

13 ~46.0

14 ~49.0

15 ~72.0

16 ~170.0

17 ~175.0

18 (CH₃) ~20.0

19 (CH₃) ~15.0

20 (CH₃) ~28.0

21 (OCH₃) ~52.0

β-D-Glucopyranosyl Moiety
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1' ~102.0

2' ~74.0

3' ~77.0

4' ~71.0

5' ~78.0

6' ~62.0

Mandatory Visualizations
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Sample Preparation

NMR Data Acquisition

Data Analysis and Structure Elucidation
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Caption: Experimental workflow for the identification of Yadanzioside P.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1233333?utm_src=pdf-body-img
https://www.benchchem.com/product/b1233333?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Data Structural Connectivity

Stereochemistry

¹H NMR
(Proton Environment)

COSY
(¹H-¹H Connectivity)

HSQC
(¹H-¹³C Direct Correlation)

HMBC
(¹H-¹³C Long-Range Correlation)

NOESY/ROESY
(Spatial Proximity)

¹³C NMR
(Carbon Skeleton)

DEPT
(Carbon Type)

Final Structure
of Yadanzioside P

Click to download full resolution via product page

Caption: Logical relationship of NMR data for structure elucidation.

Conclusion
The application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the

structural identification and characterization of Yadanzioside P. The detailed protocols and

compiled data in this note serve as a valuable resource for researchers in natural product

chemistry and drug development, facilitating the quality control and further investigation of this

promising bioactive compound. The combination of COSY, HSQC, and HMBC experiments is

essential for assembling the complex molecular framework, while NOESY/ROESY experiments

are key to confirming its stereochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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